N-[4-(butan-2-ylsulfamoyl)phenyl]-4-phenylbutanamide
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Overview
Description
N-[4-(butan-2-ylsulfamoyl)phenyl]-4-phenylbutanamide: is an organic compound with the molecular formula C20H26N2O3S and a molecular weight of 374.5 g/mol This compound is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further connected to a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(butan-2-ylsulfamoyl)phenyl]-4-phenylbutanamide typically involves the reaction of 4-phenylbutanoic acid with 4-aminobenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method .
Chemical Reactions Analysis
Types of Reactions: N-[4-(butan-2-ylsulfamoyl)phenyl]-4-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the sulfonamide group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent.
Industry: In industrial applications, the compound is used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(butan-2-ylsulfamoyl)phenyl]-4-phenylbutanamide involves its interaction with specific molecular targets, primarily enzymes. The sulfonamide group can form hydrogen bonds and other interactions with the active site of enzymes, leading to inhibition of enzyme activity. This inhibition can disrupt various biochemical pathways, making the compound effective in modulating biological processes .
Comparison with Similar Compounds
N-[4-(butan-2-ylsulfamoyl)phenyl]acetamide: This compound has a similar structure but with an acetamide group instead of a butanamide group.
2-(benzylsulfonyl)-N-[4-(butan-2-ylsulfamoyl)phenyl]acetamide: This compound contains a benzylsulfonyl group, adding to its chemical diversity.
Uniqueness: N-[4-(butan-2-ylsulfamoyl)phenyl]-4-phenylbutanamide is unique due to its specific combination of a sulfonamide group and a butanamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H26N2O3S |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-[4-(butan-2-ylsulfamoyl)phenyl]-4-phenylbutanamide |
InChI |
InChI=1S/C20H26N2O3S/c1-3-16(2)22-26(24,25)19-14-12-18(13-15-19)21-20(23)11-7-10-17-8-5-4-6-9-17/h4-6,8-9,12-16,22H,3,7,10-11H2,1-2H3,(H,21,23) |
InChI Key |
KTCDTRCNIDNMQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCCC2=CC=CC=C2 |
Origin of Product |
United States |
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